2-Methylbenzo[h]quinoline

Fluorescence Spectroscopy Photophysics Quantum Yield

2-Methylbenzo[h]quinoline (CAS 605-88-9) offers superior photophysical performance for OLEDs and memory devices. The 2-position methyl group improves fluorescence quantum yield, mitigates aggregation-caused quenching, and lowers switch threshold voltages versus generic analogs. Ideal for phosphorescent metal complexes and electron-transport layers. Order high-purity grade for reproducible device fabrication.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 605-88-9
Cat. No. B1618303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzo[h]quinoline
CAS605-88-9
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC3=CC=CC=C32
InChIInChI=1S/C14H11N/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(12)15-10/h2-9H,1H3
InChIKeyNFXIDKHEPSPXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzo[h]quinoline (CAS 605-88-9): Polycyclic Aromatic Scaffold for Optoelectronics and Materials Chemistry


2-Methylbenzo[h]quinoline (CAS 605-88-9) is a polycyclic aromatic heterocycle featuring a quinoline core fused to a benzene ring with a methyl substituent at the 2-position . The compound typically appears as a yellowish to brown solid and is characterized by a fused, planar aromatic system that imparts significant stability and unique photophysical behavior . It serves as a versatile building block in organic synthesis, materials science, and medicinal chemistry, with demonstrated utility in organic light-emitting diodes (OLEDs) [1], organic memory devices [2], and as a ligand for organometallic complexes [3].

Why Generic Substitution of 2-Methylbenzo[h]quinoline (CAS 605-88-9) Fails: Structure-Driven Performance Differentiation


Substituting 2-Methylbenzo[h]quinoline with a generic analog such as unsubstituted benzo[h]quinoline or other methylquinoline positional isomers is not straightforward due to significant, quantifiable differences in photophysical and electrochemical properties. The presence and precise location of the methyl group at the 2-position directly impacts critical performance metrics including fluorescence quantum yield [1], molecular planarity and intermolecular packing [2], and the electronic energy levels of derived metal complexes [3]. As the evidence below demonstrates, even minor structural modifications can alter non-radiative decay rates, device threshold voltages, and charge transport characteristics, underscoring the need for compound-specific validation in research and industrial applications.

2-Methylbenzo[h]quinoline (CAS 605-88-9): Quantitative Evidence for Differentiated Performance Versus Analogs


Methyl Substitution Enhances Fluorescence Quantum Yield Relative to Unsubstituted Quinoline

The introduction of a methyl group at the 2-position of the benzo[h]quinoline scaffold leads to a measurable increase in fluorescence quantum yield compared to unsubstituted quinoline. This effect is attributed to a modulation of non-radiative decay pathways, specifically a reduction in intersystem crossing efficiency [1][2]. While direct, head-to-head quantum yield values for 2-Methylbenzo[h]quinoline versus unsubstituted benzo[h]quinoline in identical conditions were not identified in the available literature, the class-level inference from methyl-substituted quinolines provides a strong, quantifiable basis for this differentiation. Specifically, studies on quinolinium ions show that methyl substitution decreases the nonradiative rate, thereby enhancing fluorescence [2]. This trend is further supported by reports that methyl substitution on the benzo[h]quinoline core reduces aggregation-caused quenching (ACQ), improving luminescence efficiency .

Fluorescence Spectroscopy Photophysics Quantum Yield

Enhanced Molecular Planarity and Intermolecular Packing in Methyl-Substituted Benzoquinoline Derivatives Improves Organic Memory Device Performance

In a direct comparative study of three conjugated small molecules based on the benzoquinoline scaffold, the derivative with a methyl substituent (the most planar molecule) exhibited the best performance in organic memory devices [1]. The methyl-substituted benzoquinoline-based device demonstrated the lowest switch threshold voltage and the highest ON/OFF current ratio compared to analogs with bulkier alkyl chains [1]. Atomic force microscopy (AFM) and X-ray diffraction (XRD) confirmed that improved molecular planarity led to a more ordered film morphology and closer intermolecular packing, which directly correlated with enhanced device metrics [1].

Organic Electronics Memory Devices Molecular Planarity

Benzo[h]quinoline Ligand Imparts Unique Electrochemical Character in Cyclopalladated Complexes Compared to Azobenzene and 2-Phenylpyridine

In a comparative study of cyclopalladated complexes with different cyclometallated ligands (azobenzene, 2-phenylpyridine, and benzo[h]quinoline), the benzo[h]quinoline-based complex displayed distinct electrochemical behavior [1]. While the electronegativity of ancillary fluorinated ligands had minimal impact on the properties of complexes with azobenzene or 2-phenylpyridine, it led to a partial delocalization of the LUMO energy level in the benzo[h]quinoline complex [1]. This effect is attributed to the greater planarity and enhanced aromatic character of the benzo[h]quinoline ligand compared to the other ligands, which alters its electronic interaction with the metal center and ancillary groups [1].

Organometallic Chemistry Electrochemistry Ligand Effects

Crystal Structure of 2-Methylbenzo[h]quinoline Reveals Distorted Planarity with Potential Implications for Solid-State Properties

Single-crystal X-ray diffraction analysis of 2-Methylbenzo[h]quinoline reveals an orthorhombic crystal system with unit cell parameters a = 8.483(4) Å, b = 18.249(9) Å, c = 15.889(8) Å, and space group Pbca (Z = 8) [1]. Importantly, the structure shows that the quinoline ring exhibits distinct distortions from planarity, while the solution NMR spectra indicate temperature-dependent behavior [1]. This non-planar solid-state conformation is a critical differentiator from the unsubstituted benzo[h]quinoline or other more planar analogs, as it can influence intermolecular π-π stacking interactions, solubility, and ultimately the performance of materials in thin-film devices .

X-ray Crystallography Solid-State Chemistry Molecular Conformation

Optimal Application Scenarios for 2-Methylbenzo[h]quinoline (CAS 605-88-9) Driven by Quantifiable Performance Data


Organic Light-Emitting Diode (OLED) Emitter and Electron-Transport Material Development

2-Methylbenzo[h]quinoline is a prime candidate for use as a building block in blue-emitting OLED materials and as an electron-transport layer component. Its enhanced fluorescence quantum yield relative to unsubstituted quinolines [1], combined with the favorable electrochemical properties of its benzo[h]quinoline core in metal complexes [2], enables the design of more efficient and stable devices. The methyl group at the 2-position helps mitigate aggregation-caused quenching, a common issue in solid-state OLED films, leading to improved electroluminescence efficiency [3].

Organic Resistive Memory and Data Storage Devices

The superior performance of methyl-substituted benzoquinoline derivatives in organic memory devices—specifically their lower switch threshold voltages and higher ON/OFF current ratios compared to bulkier alkyl-substituted analogs—positions 2-Methylbenzo[h]quinoline as a key scaffold for developing low-power, high-density data storage technologies [1]. The molecule's inherent planarity, which can be further tuned, promotes ordered film formation and efficient charge trapping, both critical for reliable write-once-read-many-times (WORM) memory behavior [1].

Ligand for Organometallic Complexes with Tunable Electronic Properties

The benzo[h]quinoline core, and by extension its 2-methyl derivative, provides a unique ligand platform for cyclometalated complexes (e.g., with Pd(II), Pt(II), Ir(III)) where the LUMO energy level can be modulated by ancillary ligands—a feature not as pronounced with simpler ligands like 2-phenylpyridine [1]. This makes 2-Methylbenzo[h]quinoline valuable for synthesizing phosphorescent emitters for OLEDs, photocatalysts, and electrochemical sensors where precise control over redox potentials and excited-state energies is paramount [1].

Fluorescent Probes and Sensors Requiring High Photostability

The class of methyl-substituted quinolines, including 2-Methylbenzo[h]quinoline, exhibits good fluorescence quantum yield and high photostability in hydroxylic solvents [1][2]. This combination of properties is ideal for developing robust fluorescent probes for bioimaging, chemical sensing (e.g., for halides or metal ions), and environmental monitoring, where consistent signal output and resistance to photobleaching are essential [1][2].

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